An In-depth Technical Guide to Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside: Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a pivotal synthetic intermediate in the field of glycochemistry and drug discovery. Its strategic design, featuring a stable benzyl protecting group at the anomeric position and readily cleavable acetyl groups on the hydroxyls of the glucose core, renders it a versatile building block for the synthesis of a wide array of complex carbohydrates and glycoconjugates. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its significant applications in scientific research and pharmaceutical development.
Physicochemical Properties
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a white to off-white crystalline solid. A thorough understanding of its physicochemical properties is essential for its proper handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₁₀[1] |
| Molecular Weight | 438.43 g/mol [1] |
| Melting Point | 92-94 °C |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. |
| Appearance | White crystalline solid |
| CAS Number | 10343-13-2[1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the anomeric proton, the benzyl group protons, the acetyl methyl protons, and the protons of the glucopyranose ring. The coupling constant of the anomeric proton (H-1) is typically in the range of 7-8 Hz, confirming the β-configuration.[2]
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¹³C NMR: The carbon NMR spectrum displays distinct resonances for the carbons of the pyranose ring, the carbonyl carbons of the acetyl groups, the methyl carbons of the acetyl groups, and the carbons of the benzyl group.
Infrared (IR) Spectroscopy:
The FTIR spectrum of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include:
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C=O stretching (acetyl groups): Strong absorption around 1740-1750 cm⁻¹
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C-O stretching (esters and ethers): Multiple strong bands in the 1000-1300 cm⁻¹ region
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C-H stretching (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ range
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region
Mass Spectrometry:
Mass spectrometry is a vital tool for confirming the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
Chemical Properties and Reactivity
The chemical behavior of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is dictated by the interplay of its protecting groups.
Deacetylation
The four acetyl groups can be selectively removed under basic conditions, typically using sodium methoxide in methanol (Zemplén deacetylation), to yield Benzyl β-D-glucopyranoside. This reaction proceeds via a transesterification mechanism. The acetyl groups can also be removed under acidic conditions, though this may also lead to the cleavage of the benzyl glycoside if the conditions are harsh.[2]
Hydrolysis of the Glycosidic Bond
The β-glycosidic bond linking the benzyl group to the anomeric carbon can be cleaved under acidic conditions to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose and benzyl alcohol. The stability of the benzyl group allows for a wide range of reactions to be performed on the acetylated sugar moiety without affecting the anomeric protection.
Role as a Glycosyl Donor
While not a direct glycosyl donor itself, Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a precursor to more reactive glycosyl donors. The benzyl group at the anomeric position can be cleaved, for example by hydrogenolysis, to generate a free anomeric hydroxyl group. This can then be converted into a good leaving group, such as a trichloroacetimidate or a halide, to create a glycosyl donor for use in glycosylation reactions.
Experimental Protocols
Synthesis via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and reliable method for the synthesis of glycosides. The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with benzyl alcohol in the presence of a silver salt promoter.[3][4]
Step-by-Step Methodology:
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Preparation of the Glycosyl Bromide: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is prepared from D-glucose pentaacetate by treatment with a solution of hydrogen bromide in acetic acid.
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Glycosylation Reaction:
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Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and benzyl alcohol in a dry, aprotic solvent such as dichloromethane or acetonitrile.
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Add a silver salt, such as silver(I) oxide or silver(I) carbonate, to the mixture. The silver salt acts as a halide scavenger, promoting the formation of an oxocarbenium ion intermediate.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Filter the reaction mixture to remove the silver salts.
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Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.
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Caption: Koenigs-Knorr synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside.
Applications in Research and Drug Development
The utility of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside lies in its role as a versatile precursor for more complex molecules with biological activity.
Synthesis of Glycoconjugates and Oligosaccharides
After deacetylation, the resulting Benzyl β-D-glucopyranoside can serve as a glycosyl acceptor in glycosylation reactions to form disaccharides and larger oligosaccharides. The benzyl group can then be removed under neutral conditions by catalytic hydrogenation, which is advantageous when other acid- or base-labile protecting groups are present in the molecule.
Precursor for Bioactive Molecules
This compound is a valuable starting material for the synthesis of various biologically active molecules. For instance, it can be a precursor in the synthesis of glycosylated natural products and their analogs, which are investigated for their potential as therapeutic agents. One notable example is in the synthesis of etoposide, an anti-cancer agent, where appropriately modified glucopyranosides are key intermediates.[5]
Caption: Synthetic utility of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside.
Conclusion
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a cornerstone intermediate in modern carbohydrate chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a reliable and versatile tool for researchers and drug development professionals. The strategic arrangement of its protecting groups allows for a high degree of control in the synthesis of complex glycosylated molecules, paving the way for advancements in glycobiology and the discovery of new therapeutic agents.
References
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- Supplementary Information. (n.d.). The Royal Society of Chemistry.
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- Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). (2019, January 9). LJMU Research Online.
- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. (n.d.). PubChem.
- 2,3,4,6-tetra-o-acetyl-beta-d-glucopyranosyl isothiocyanate(14152-97-7) 1 h nmr. (n.d.). ChemicalBook.
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